molecular formula C7H12N4 B13187881 3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B13187881
M. Wt: 152.20 g/mol
InChI Key: BMROKHDHBCQWOQ-UHFFFAOYSA-N
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Description

3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions, including temperature and solvent, can vary depending on the specific precursors used.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The nitrogen atoms in the ring structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, allowing the compound to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific ring fusion and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of nitrogen atoms in the ring system also contributes to its distinct properties compared to other triazolopyridines and related compounds.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

3-ethyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine

InChI

InChI=1S/C7H12N4/c1-2-11-7-5-8-4-3-6(7)9-10-11/h8H,2-5H2,1H3

InChI Key

BMROKHDHBCQWOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCNC2)N=N1

Origin of Product

United States

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